3-methoxy-2-(1H-pyrazol-1-yl)benzoic acid
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Overview
Description
3-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a methoxy group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-2-(1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 3-methoxybenzoic acid with pyrazole under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of 3-methoxybenzoic acid and the amino group of pyrazole. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: 3-Hydroxy-2-(1H-pyrazol-1-yl)benzoic acid.
Reduction: 3-Methoxy-2-(1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-methoxy-2-(1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The pyrazolyl group can also interact with metal ions, making the compound useful in coordination chemistry .
Comparison with Similar Compounds
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- 3-(5-Methoxy-1H-benzimidazol-2-yl)propanoic acid
- 3-Methyl-2-(1H-pyrazol-1-yl)benzoic acid .
Comparison: 3-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid is unique due to the presence of both a methoxy group and a pyrazolyl group on the benzoic acid core. This combination imparts distinct chemical and biological properties, such as enhanced solubility and specific interactions with biological targets. In contrast, similar compounds may lack one of these functional groups, resulting in different reactivity and applications .
Properties
CAS No. |
2866322-45-2 |
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Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
3-methoxy-2-pyrazol-1-ylbenzoic acid |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-5-2-4-8(11(14)15)10(9)13-7-3-6-12-13/h2-7H,1H3,(H,14,15) |
InChI Key |
FGWIZOLIRQMMLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1N2C=CC=N2)C(=O)O |
Origin of Product |
United States |
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